![molecular formula C20H22ClN3O3 B2591540 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049471-38-6](/img/structure/B2591540.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a potent, selective D4 dopamine receptor ligand .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics . Another compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” are not available, related compounds have been studied. For example, compound 5a was found to inhibit the catalytical activity of PARP1 .
Physical And Chemical Properties Analysis
The compound is a solid and is soluble in DMSO but insoluble in water . Its empirical formula is C20H24ClN3O2 and it has a molecular weight of 373.88 .
Scientific Research Applications
- The compound’s interaction with dopamine receptors, particularly the D4 subtype, has been investigated for its potential as an antipsychotic agent .
Antipsychotic Drug Development
Anti-Tubercular Activity
Mechanism of Action
Mode of Action
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . This means that it binds to this receptor with high affinity, triggering a series of biochemical reactions that lead to the receptor’s activation .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide activates a series of biochemical pathways. These pathways involve the release of secondary messengers, which then influence various cellular processes . The exact downstream effects depend on the specific cell type and the overall state of the nervous system.
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The activation of the D4 dopamine receptor by N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity . The exact effects depend on the specific context within the brain.
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOJLJDQNLLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.